![molecular formula C14H22BNO3S B2762310 Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone CAS No. 1644499-93-3](/img/structure/B2762310.png)
Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of organic synthesis material . It appears as a white to purple-brown crystalline powder .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-7-9-12(10-8-11)16-20(5,6)17/h7-10H,5H2,1-4,6H3,(H,16,17) . This indicates that the compound has a complex structure with multiple functional groups. Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.21 . It is a powder at room temperature . The melting point is between 120-122 degrees Celsius .Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes
Compounds featuring dimethylamino groups and sulfonyl groups have been developed as fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence due to an intramolecular charge transfer, making them useful for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Synthesis and Structural Analysis
Research on sulfonediimine compounds, including their synthesis and crystal structure analysis, has provided insights into their potential applications in materials science. For instance, the structural analysis of S,S-Diphenyl-N-tosyl sulfone diimine reveals a slightly distorted tetrahedron structure around the sulfur atom, indicating its potential utility in developing novel materials and catalysts (Sheikh et al., 2019).
Antimicrobial Activity
Some compounds carrying the sulfonyl moiety have shown significant antimicrobial activity. For example, novel derivatives synthesized from certain starting materials demonstrated interesting antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential use in developing new antimicrobial agents (Ghorab et al., 2017).
Percutaneous Penetration Enhancement
Iminosulfuranes, related to dimethyl sulfoxide (DMSO), have been explored for their potential as transdermal penetration enhancers. This research is particularly relevant for improving drug delivery systems and enhancing the efficacy of topical medications (Kim et al., 1999).
Synthesis of Fluorinated Compounds
Research into the synthesis of fluorinated compounds, such as the development of a fluorinated Johnson reagent for transfer-trifluoromethylation to carbon nucleophiles, highlights the versatility of compounds with sulfonyl and related functionalities in organic synthesis and material science (Noritake et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-7-9-12(10-8-11)16-20(5,6)17/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCSEQIXCANFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N=S(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
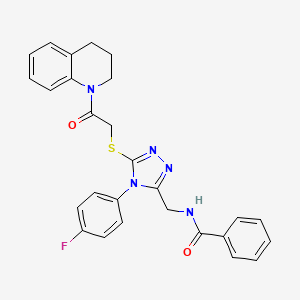

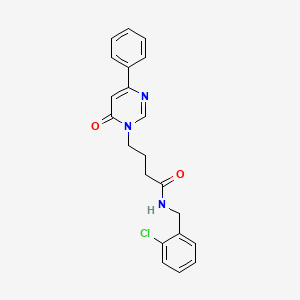
![tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate](/img/structure/B2762230.png)
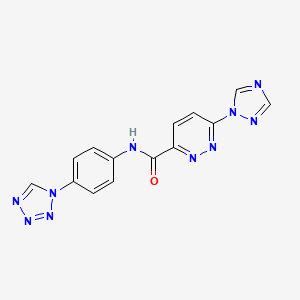
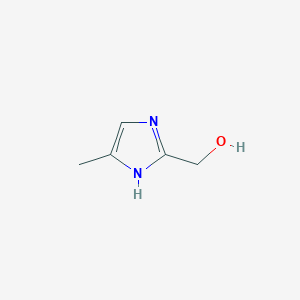
![2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762235.png)
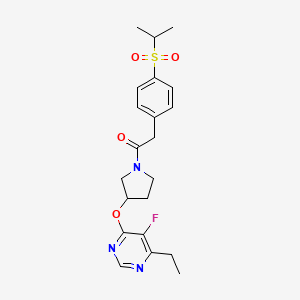
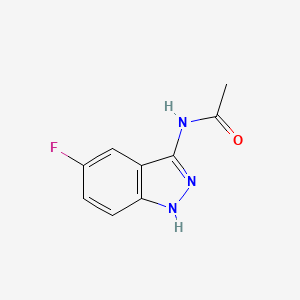
![3-[2-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2762243.png)
![2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide](/img/structure/B2762245.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)

